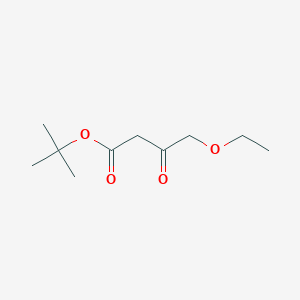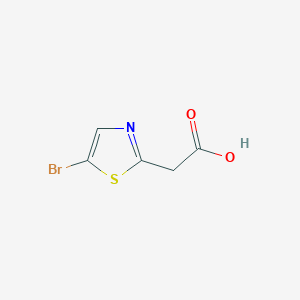![molecular formula C12H18N4 B13039562 1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
1-[4-(Piperidin-1-yl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Piperidin-1-yl)phenyl]guanidine is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a guanidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.
Métodos De Preparación
The synthesis of 1-[4-(Piperidin-1-yl)phenyl]guanidine typically involves the reaction of 4-(piperidin-1-yl)aniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent. The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the guanidine group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[4-(Piperidin-1-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or iron chloride. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-[4-(Piperidin-1-yl)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[4-(Piperidin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets in the body. The guanidine group is known for its ability to form strong hydrogen bonds, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors and ion channels .
Comparación Con Compuestos Similares
1-[4-(Piperidin-1-yl)phenyl]guanidine can be compared with other piperidine-containing compounds, such as:
Piperidine: A simple heterocyclic amine that serves as a precursor for many pharmaceuticals.
Piperazine: Another heterocyclic compound with similar applications in drug development.
Phenylpiperidine: A class of compounds that includes several well-known drugs, such as fentanyl and meperidine.
What sets this compound apart is its unique combination of the piperidine and guanidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H18N4 |
|---|---|
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
2-(4-piperidin-1-ylphenyl)guanidine |
InChI |
InChI=1S/C12H18N4/c13-12(14)15-10-4-6-11(7-5-10)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H4,13,14,15) |
Clave InChI |
YXYITUUKFWVBKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


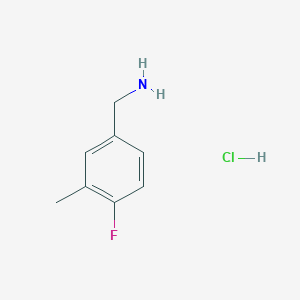
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
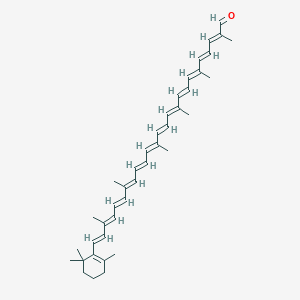
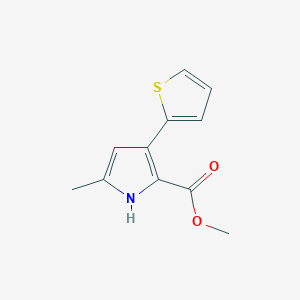
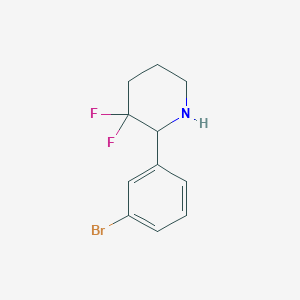

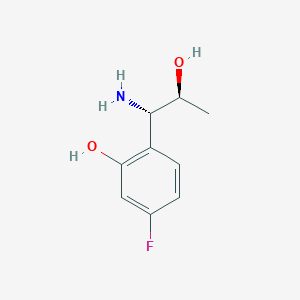

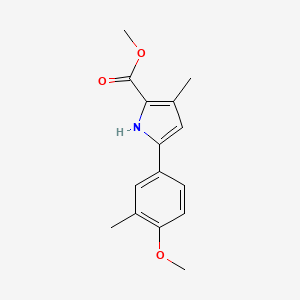


![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
